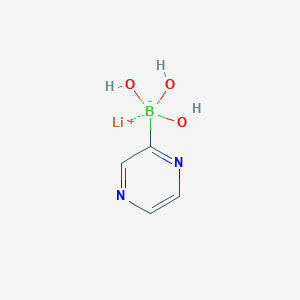
Lithium trihydroxy(pyrazin-2-yl)borate
Vue d'ensemble
Description
Lithium trihydroxy(pyrazin-2-yl)borate is a chemical compound with the CAS Number: 1393823-00-1 . It has a molecular weight of 147.86 . The compound is stored in an inert atmosphere, preferably in a freezer, under -20°C . It is a solid substance .
Molecular Structure Analysis
The Inchi Code for Lithium trihydroxy(pyrazin-2-yl)borate is1S/C4H6BN2O3.Li/c8-5(9,10)4-3-6-1-2-7-4;/h1-3,8-10H;/q-1;+1 . The InChI key is GTHABMARFCSWBH-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
Lithium trihydroxy(pyrazin-2-yl)borate is a solid substance . It is stored in an inert atmosphere, preferably in a freezer, under -20°C .Applications De Recherche Scientifique
Thermally Stable Metal Complexes
A study by Dias and Wu (2012) explored the synthesis and characterization of thermally stable copper(I), silver(I), and gold(I) ethylene complexes supported by a fluorinated scorpionate ligand. This research highlights the utility of borate ligands in stabilizing metal complexes, which could have implications for catalysis and materials science (Dias & Wu, 2012).
Electronic Communication in Oligometallic Complexes
Guo et al. (2001) synthesized ferrocene-based tris(1-pyrazolyl)borate ligands to investigate electronic communication within heterotrinuclear transition metal complexes. This work contributes to understanding the electronic properties of borate-supported metal complexes, which is crucial for designing new electronic materials and sensors (Guo et al., 2001).
Modified Suzuki–Miyaura Cross-Coupling Reactions
Chen et al. (2012) described the synthesis, isolation, and use of lithium trihydroxy and triisopropoxy 2-pyridylborate salts in modified Suzuki–Miyaura cross-coupling reactions. This research demonstrates the potential of lithium borate salts in facilitating cross-coupling reactions, which are pivotal in pharmaceuticals and materials science (Chen et al., 2012).
Pyrotechnic Colorants
Research by Dufter et al. (2019) on the lithium salts of bis(azolyl)borates as red pyrotechnic colorants addresses the environmental concerns associated with traditional chlorinated and strontium-based materials. This study exemplifies the application of lithium borate derivatives in developing safer and more environmentally friendly pyrotechnic compositions (Dufter et al., 2019).
Lithium Battery Electrolytes
Sun et al. (2002) investigated an alkyl borate compound as an additive for lithium battery electrolytes, showcasing the role of borate derivatives in enhancing the performance and stability of lithium-ion batteries. This research is critical for the development of more efficient and durable energy storage technologies (Sun et al., 2002).
Safety And Hazards
The safety information for Lithium trihydroxy(pyrazin-2-yl)borate includes several hazard statements: H302-H312-H315-H319-H332-H335 . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 . The compound is labeled with the GHS07 pictogram and the signal word is "Warning" .
Propriétés
IUPAC Name |
lithium;trihydroxy(pyrazin-2-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BN2O3.Li/c8-5(9,10)4-3-6-1-2-7-4;/h1-3,8-10H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHABMARFCSWBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=CN=C1)(O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BLiN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium trihydroxy(pyrazin-2-yl)borate | |
CAS RN |
1393823-00-1 | |
| Record name | lithium(1+) ion trihydroxy(pyrazin-2-yl)boranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



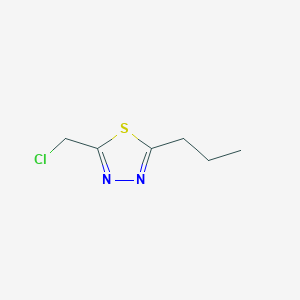


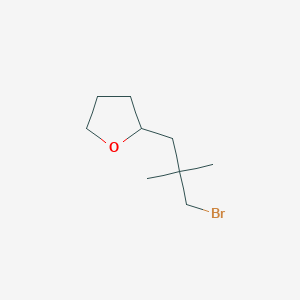
![2-[(1,1,1-Trifluoropropan-2-yl)oxy]aniline](/img/structure/B1528855.png)

![5-[(3,4-Dimethoxyphenyl)methyl]-5-methyl-1,3-oxazolidin-2-one](/img/structure/B1528857.png)


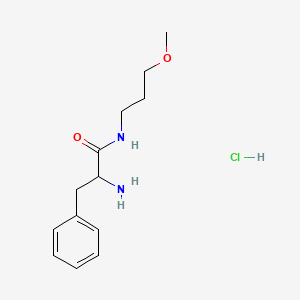

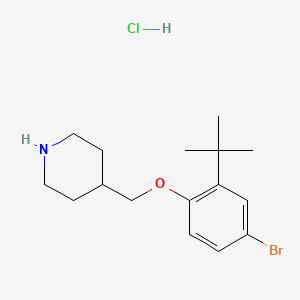
![3-[4-(sec-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride](/img/structure/B1528866.png)
